molecular formula C45H50N4O12S4 B1246015 Shishijimicin C

Shishijimicin C

Cat. No.: B1246015
M. Wt: 967.2 g/mol
InChI Key: MFKZOPIAQKMURV-FIPNERGISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shishijimicin C is a natural product found in Didemnum with data available.

Scientific Research Applications

1. Antitumor and Cytotoxic Properties

Shishijimicin A, a close relative of Shishijimicin C, is a marine natural product with highly potent cytotoxicities. It has potential as a payload or a lead compound for designed antibody-drug conjugates. Its analogues, including this compound, are equipped with functionalities for linker attachment and exhibit extremely potent cytotoxicities, making them significant in cancer research and therapy (Nicolaou et al., 2018).

2. DNA Interaction and Cleavage Mechanisms

Shishijimicin A demonstrates binding and scission of double-stranded DNA, which is believed to be similar for this compound. This interaction supports the hypothesis that DNA strand scissions are caused by 1,4-benzenoid diradicals formed by Bergman cycloaromatization of the enediyne core, upon activation by thiols. This property accounts for its extraordinary cytotoxicity and makes it a focus in studies related to DNA-targeting drugs (Zhang et al., 2019).

3. Novel Antibiotic Properties

Shishijimicins A-C, including this compound, are identified as novel enediyne antitumor antibiotics. They possess a unique structural component, a conjugation product of a hexose and a beta-carboline, attached to the calicheamicinone aglycone. Their structure and highly potent cytotoxicity against HeLa cells make them a subject of interest in antibiotic research (Oku et al., 2003).

4. Drug Development and Synthesis

The development of synthetic routes for Shishijimicin A and its analogues, including this compound, has been a significant area of research. The synthesis of these compounds involves novel reactions and strategies, contributing to the understanding of complex molecule construction and providing a framework for future drug development efforts (Nicolaou et al., 2011).

5. Advancements in Enediyne Antibiotics Research

This compound, as a member of the enediyne antitumor antibiotics family, has sparked interest due to its potent inhibitory activity against a wide range of tumor cells. The research on these compounds includes studies on their unique structure, mechanism of activation towards DNA cleavage, and their potential as therapeutic agents (Gu Jue-fen, 2005).

Properties

Molecular Formula

C45H50N4O12S4

Molecular Weight

967.2 g/mol

IUPAC Name

methyl N-[(1R,4Z,8S,13Z)-8-[(2R,3R,4R,5R,6R)-3-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-6-methyl-5-methylsulfanyloxan-2-yl]oxy-1-hydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate

InChI

InChI=1S/C45H50N4O12S4/c1-7-46-30-23-58-34(21-33(30)56-3)61-39-41(53)45(62-5,40(52)38-36-26(15-18-47-38)27-20-25(50)13-14-29(27)48-36)24(2)59-42(39)60-32-12-10-8-9-11-17-44(55)22-31(51)37(49-43(54)57-4)35(32)28(44)16-19-64-65-63-6/h8-9,13-16,18,20,24,30,32-34,39,41-42,46,48,50,53,55H,7,19,21-23H2,1-6H3,(H,49,54)/b9-8-,28-16-/t24-,30+,32+,33+,34+,39-,41-,42+,44+,45-/m1/s1

InChI Key

MFKZOPIAQKMURV-FIPNERGISA-N

Isomeric SMILES

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C/CSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O

Canonical SMILES

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC)O

Synonyms

Shishijimicin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shishijimicin C
Reactant of Route 2
Shishijimicin C
Reactant of Route 3
Shishijimicin C
Reactant of Route 4
Shishijimicin C
Reactant of Route 5
Shishijimicin C
Reactant of Route 6
Shishijimicin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.